molecular formula C7H9N3 B112512 3-Aminobenzenecarboximidamide CAS No. 3459-66-3

3-Aminobenzenecarboximidamide

Cat. No. B112512
CAS RN: 3459-66-3
M. Wt: 135.17 g/mol
InChI Key: VWDSNVUXQDDXBN-UHFFFAOYSA-N
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Description

3-Aminobenzenecarboximidamide is a chemical compound used for pharmaceutical testing .


Synthesis Analysis

The synthesis of amides, such as 3-Aminobenzenecarboximidamide, can be achieved through the direct amidation of a variety of carboxylic acids with a broad range of amines . Another approach involves the design and synthesis of N-substituted benzimidazole derived carboxamides .


Physical And Chemical Properties Analysis

3-Aminobenzenecarboximidamide has a molecular weight of 135.17 g/mol . Other physical and chemical properties such as color, density, hardness, and melting and boiling points are typically determined through experimental methods .

Scientific Research Applications

Biomedical Applications

3-Aminobenzenecarboximidamide shows potential in biomedical applications due to its structural properties. It can be used in the synthesis of biopolymers which are crucial for developing scaffolds in tissue engineering. These scaffolds provide a framework for cell attachment and tissue formation, essential for regenerative medicine .

Biomimetic Material Synthesis

This compound can contribute to the creation of biomimetic materials that mimic natural biological structures. Such materials have applications in developing advanced coatings and surfaces with unique properties like hydrophobicity or self-cleaning abilities, inspired by lotus leaves or shark skin .

Drug Delivery Systems

In the realm of therapeutic medicine, 3-Aminobenzenecarboximidamide could be involved in the formulation of drug delivery systems. Its chemical structure may allow it to bind with specific drug molecules, facilitating targeted delivery and controlled release .

Sensors and Diagnostics

The compound’s reactivity with various biological and chemical agents can be harnessed to develop sensors for disease detection and diagnosis. It could be used to create biosensors that detect specific enzymes or metabolites associated with certain diseases .

Antimicrobial Agents

Research into nanoparticles has shown that certain compounds can enhance the antimicrobial properties of these particles. 3-Aminobenzenecarboximidamide may be functionalized to form nanoparticles that combat drug-resistant bacteria, offering a new avenue in antimicrobial therapy .

Chemical Synthesis and Catalysis

Due to its amine and imidamide groups, 3-Aminobenzenecarboximidamide can act as a catalyst or intermediate in various chemical reactions. This makes it valuable in synthetic chemistry for the production of complex molecules .

Environmental Applications

The compound’s potential to be incorporated into nanoparticles could also extend to environmental applications. For instance, it could be used in the treatment of wastewater by breaking down toxic substances or in oil-water separation processes .

Genome Technology

Lastly, 3-Aminobenzenecarboximidamide might play a role in genome technology. Its properties could be useful in the development of gene editing tools or in the synthesis of vectors for gene therapy, aiding in the treatment of genetic disorders .

Safety and Hazards

The safety data sheet for 3-Aminobenzenecarboximidamide suggests that it should not be released into the environment and that personal protective equipment should be used when handling it .

properties

IUPAC Name

3-aminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDSNVUXQDDXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276751
Record name m-Aminobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobenzenecarboximidamide

CAS RN

3459-66-3
Record name m-Aminobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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